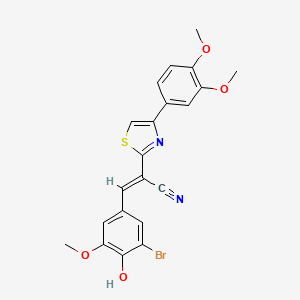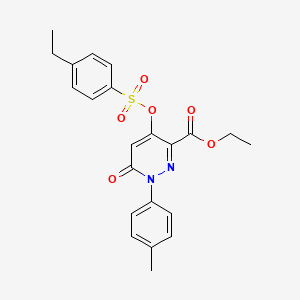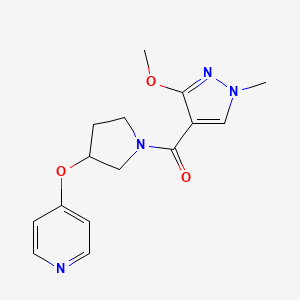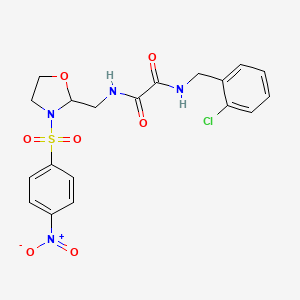![molecular formula C20H11Cl2NO4 B2964593 N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883958-52-9](/img/structure/B2964593.png)
N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide” is a complex organic compound. It contains a chromen-2-one moiety (a common structure in various natural products), a furan ring (a five-membered aromatic ring), and an amide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be interesting to perform computational studies to predict its 3D structure and electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Structural Analysis and Intermolecular Interactions
A study focusing on a similar molecule, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate, explores the structural details and intermolecular interactions within the compound. The molecule comprises a carboxamide group attached to a furan ring and a distorted envelope-shaped 4-oxothiazolidin-3-yl group linked to a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. Notably, this study reveals extensive strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions, facilitating a deeper understanding of the compound's chemical behavior and potential applications in scientific research (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Synthesis of Novel Heterocycles
Another relevant study focuses on the utilization of a compound closely related to N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide for the synthesis of new heterocycles. The furanone derivative of the compound was used to explore its reactivity towards various nitrogen nucleophiles, including glycine and thiosemicarbazide, leading to the construction of N-heterocycles. The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising antimicrobial activities against strains such as Escherichia coli and Staphylococcus aureus. This research demonstrates the compound's potential in the development of novel antimicrobial agents (S. K. Ramadan & E. El‐Helw, 2018).
Enzymatic Polymerization for Sustainable Materials
In the context of sustainable material development, a study on the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides highlights the potential of furan derivatives in creating high-performance materials. Although not directly related to N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, this research underscores the broader applicability of furan compounds in the synthesis of alternatives to conventional polymers, thus contributing to the advancement of sustainable material science (Yi Jiang et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[6-chloro-3-(3-chlorophenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4/c21-12-4-1-3-11(9-12)17-18(24)14-10-13(22)6-7-15(14)27-20(17)23-19(25)16-5-2-8-26-16/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZAUYPTMDXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)


![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)